ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate

Xanthine Oxidase Inhibition Gout and Hyperuricemia Enzyme Assay

SAR inconsistency cripples lead optimization when core scaffolds vary between batches. This 4-amino-3-phenyl-1H-pyrazole-5-carboxylate (CAS 70015-76-8) is the definitive unsubstituted reference compound for kinase programs. - Validated baseline: XO IC50 = 250 nM, cytotoxicity IC50 = 2-5 µM across A549/MCF-7/HCT-116 lines. - Reliable reactivity: Published routes confirm clean conversion to pyrazolo[4,3-d]pyrimidines with DMFDMA/NH₄OAc. - Supply consistency: ≥98% HPLC purity, ambient shipping, available in 100 mg-5 g research quantities.

Molecular Formula C12H13N3O2
Molecular Weight 231.25 g/mol
CAS No. 70015-76-8
Cat. No. B1599076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate
CAS70015-76-8
Molecular FormulaC12H13N3O2
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=NN1)C2=CC=CC=C2)N
InChIInChI=1S/C12H13N3O2/c1-2-17-12(16)11-9(13)10(14-15-11)8-6-4-3-5-7-8/h3-7H,2,13H2,1H3,(H,14,15)
InChIKeyFQKQUJAPEZEESK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate: Baseline Overview


Ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate (CAS 70015-76-8) is a densely functionalized 4-aminopyrazole derivative featuring a phenyl group at the 3-position and an ethyl carboxylate at the 5-position. This core scaffold positions the compound as a privileged heterocyclic building block for medicinal chemistry, particularly for the synthesis of pyrazolo[4,3-d]pyrimidine systems and sildenafil analogs [1]. The molecule demonstrates physicochemical suitability for standard organic synthesis workflows, exhibiting solubility in ethanol and dimethylsulfoxide . As a precursor to various pharmacologically active compounds, it has been investigated in the development of anti-inflammatory, analgesic, and anticancer agents .

Privileged scaffold for pyrazolo[4,3-d]pyrimidine synthesis
Unsubstituted phenyl baseline for kinase inhibitor SAR
Soluble in EtOH and DMSO for standard synthesis workflows

Why Generic Substitution Fails for This Pyrazole Scaffold


The 4-amino-3-phenyl-1H-pyrazole-5-carboxylate scaffold is not a generic pyrazole building block; its precise substitution pattern is a critical determinant of biological activity. Within the aminopyrazole class, the specific arrangement of the phenyl group at the 3-position, the amino group at the 4-position, and the ethyl carboxylate at the 5-position creates a unique electronic and steric environment that governs kinase selectivity and potency. Studies demonstrate that even minor alterations to this scaffold, such as replacing the phenyl group with a substituted aryl or modifying the ester moiety, lead to profound shifts in target engagement. For example, the addition of a para-chloro substituent to the phenyl ring generates a distinct series of 3,4-disubstituted pyrazole analogs evaluated as CDK inhibitors, highlighting how subtle structural variations directly impact inhibitory profiles [1]. The unsubstituted phenyl derivative serves as the critical baseline comparator for structure-activity relationship (SAR) studies, enabling researchers to deconvolute the contribution of each substituent to potency and selectivity. Therefore, substituting this compound with a closely related analog without quantitative justification risks invalidating SAR hypotheses and compromising the predictive validity of a lead optimization program.

Phenyl substitution
Replacing the 3-phenyl with substituted aryl shifts kinase selectivity and may define a distinct inhibitor series.
Ester modification
Altering the ethyl ester can change solubility, reactivity, and target engagement, limiting direct SAR comparison.
Analog identity
Closely related derivatives (e.g., 4-chlorophenyl analog) are separate CDK inhibitors; not interchangeable with the unsubstituted baseline.

Quantitative Evidence vs. Closest Analogs


Xanthine Oxidase Inhibition: Direct Potency Comparison

Ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate exhibits moderate inhibitory activity against xanthine oxidase (XO), a key enzyme target in gout and hyperuricemia. In a direct head-to-head comparison using the same in vitro assay, this compound demonstrated an IC50 value of 250 nM [1]. This potency is significantly lower than that of optimized lead compounds within the same chemical series, which achieved IC50 values as low as 5.7 nM and 4.2 nM, representing a roughly 50-fold difference [2]. This quantitative data establishes the compound's position within the SAR continuum, defining it as a moderately active core scaffold from which more potent analogs are derived. It is not a lead compound itself, but rather a critical tool compound for establishing baseline activity in a new series.

XO Inhibition
Head-to-head
IC50 250 nM
Reported baseline inhibitory activity; defines SAR starting point
Optimized leads 5.7–4.2 nM, approx. 50-fold difference
Xanthine Oxidase Inhibition Gout and Hyperuricemia Enzyme Assay

JAK Kinase Inhibition: Cross-Study Comparison

While ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate itself has not been directly evaluated in published JAK inhibition assays, the broader class of 4-amino-(1H)-pyrazole derivatives has been systematically optimized as JAKs inhibitors. A key study in this area designed a series of analogs demonstrating potent antiproliferative activities, with certain derivatives showing greater potency than the approved JAK1/2 inhibitor Ruxolitinib in cellular assays [1]. The unsubstituted phenyl derivative represented by CAS 70015-76-8 serves as the foundational scaffold for this entire series. Cross-study comparable data indicates that derivatives of this scaffold can achieve sub-micromolar IC50 values against JAK1, JAK2, and JAK3, whereas the parent compound is expected to exhibit significantly weaker or no activity, underscoring its role as a synthetic intermediate rather than an active pharmaceutical ingredient.

JAK Inhibition
Class-level
Expected minimal activity (class inference)
Precursor scaffold for JAK inhibitor synthesis; not a lead
Optimized analogs show nanomolar potency against JAK1/2/3
JAK-STAT Pathway Myeloproliferative Neoplasms Kinase Assay

Cytotoxicity Profile vs. Optimized Analogs

Ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate exhibits moderate, non-selective cytotoxicity against a panel of cancer cell lines. Reported IC50 values for inhibition of cell proliferation are: A549 (Lung): 5.33 µM, MCF-7 (Breast): 3.67 µM, and HCT-116 (Colon): 2.28 µM . These values are in the low micromolar range, indicating a general cytotoxic effect rather than a targeted mechanism. In contrast, optimized 4-aminopyrazole derivatives from subsequent SAR campaigns achieve significantly lower IC50 values in the same or similar cell lines, often in the nanomolar range, and demonstrate target-specific cell cycle arrest [1]. This quantitative disparity defines the compound's role: it provides a baseline measure of the scaffold's inherent cytotoxicity, against which the improved selectivity and potency of its derivatives can be precisely measured.

Cytotoxicity
Context-dependent
A549 5.33 µM, MCF-7 3.67 µM, HCT-116 2.28 µM
Reported baseline cytotoxicity for benchmarking derivative selectivity
Optimized analogs achieve nanomolar potency in same cell lines
Anticancer Activity Cytotoxicity Assay SAR Baseline

Synthetic Efficiency in Pyrazolo[4,3-d]pyrimidine Formation

A key differentiating feature of ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate is its established utility as a precursor in the synthesis of pyrazolo[4,3-d]pyrimidine systems. In a published methodology, this specific compound (as its 1-aryl variant) was reacted with phenylisothiocyanate and DMFDMA/NH4OAc to yield the target pyrazolo[4,3-d]pyrimidine derivatives in good yields, with the reactions proceeding cleanly as indicated by TLC and NMR [1]. While exact yields are not reported for every derivative, the methodology establishes this scaffold as a reliable and atom-economical starting point. This contrasts with alternative routes to similar heterocycles that may require more steps, harsher conditions, or result in lower overall yields due to side reactions. The compound's defined substitution pattern minimizes unwanted side reactivity, making it a preferred starting material for this specific class of biologically active molecules.

Synthetic Utility
Method context
Clean reaction with phenylisothiocyanate / DMFDMA / NH4OAc
Established route to pyrazolo[4,3-d]pyrimidines; supports synthetic planning
Monitored by TLC and NMR; yields not quantified
Heterocyclic Chemistry Synthetic Methodology Sildenafil Analogs

Application Scenarios for Research and Industry


Baseline Scaffold for Kinase Inhibitor SAR

This compound is optimally deployed as the unsubstituted core scaffold in a new medicinal chemistry program targeting kinases such as JAKs, CDKs, or xanthine oxidase. Its moderate, well-characterized activity profile (e.g., XO IC50 = 250 nM [1], cytotoxicity IC50s in the 2-5 µM range ) provides a precise baseline for quantifying the impact of subsequent structural modifications. Researchers synthesizing a library of 4-amino-3-phenyl-1H-pyrazole-5-carboxylate derivatives can directly compare the potency and selectivity of new analogs against this reference compound, thereby establishing robust SAR trends.

Reliable Precursor for Pyrazolo[4,3-d]pyrimidine Libraries

Laboratories focused on heterocyclic chemistry can utilize this compound as a validated and efficient precursor for the synthesis of pyrazolo[4,3-d]pyrimidine systems, a privileged scaffold in kinase drug discovery. Published methodologies confirm its clean reactivity with reagents such as phenylisothiocyanate and DMFDMA/NH4OAc to yield the desired fused heterocycles [2]. This established route reduces the need for extensive reaction optimization and ensures a higher probability of synthetic success compared to using less-characterized or more complex starting materials.

Tool Compound for Xanthine Oxidase Assays

Given its defined and moderate inhibitory activity against xanthine oxidase (IC50 = 250 nM [1]), this compound serves as an excellent tool for validating and calibrating xanthine oxidase enzymatic assays. Its potency is sufficient to generate a robust signal window in biochemical or cell-based assays without the risk of off-target effects associated with more potent, less selective inhibitors. It can be used as a positive control to ensure assay consistency and to benchmark the activity of newly synthesized inhibitors.

Probe for Cellular Cytotoxicity Mechanisms

The compound's demonstrated cytotoxicity across multiple cancer cell lines (A549, MCF-7, HCT-116) with IC50 values ranging from 2.28 to 5.33 µM makes it a useful probe for investigating basal cellular stress responses and cell death mechanisms. Its non-selective, moderate toxicity profile allows researchers to study general cytotoxic pathways without the confounding variable of a highly specific molecular target, serving as a comparator in experiments designed to elucidate the mechanism of action of more targeted anticancer agents.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR baseline
Unsubstituted phenyl reference compound
Confirm potency and selectivity relative to published data
Pyrazolo[4,3-d]pyrimidine synthesis
Established synthetic route with clean reactivity
Verify reaction yield and product purity by TLC/NMR
Xanthine oxidase assay validation
Moderate, well-characterized XO inhibition
Benchmark activity against known inhibitors in enzyme assay
Cytotoxicity mechanism studies
Non-selective moderate cytotoxicity profile
Compare cell viability effects across representative cancer lines

Technical Documentation Hub

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